
Valsartan impurity I
Overview
Description
Valsartan Impurity I refers to nitrosamine contaminants detected in valsartan-containing medications, primarily N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). These impurities gained global attention in 2018 when recalls were initiated due to their classification as probable human carcinogens by the International Agency for Research on Cancer (IARC) .
Preparation Methods
The synthesis of 2-(N-((2’-cyano-(1,1’-biphenyl)-4-yl)methyl)pentanamido)-3-methylbutanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the biphenyl derivative, followed by the introduction of the cyano group. The next steps involve the formation of the amide bond and the incorporation of the valine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Structural Characteristics and Formation Pathways
Impurity I arises from the desulfurization of valsartan or its intermediates during synthesis. Its molecular formula is C₂₀H₂₄N₅O₂ , with a molecular weight of 381.44 g/mol . Structurally, it lacks the pentanoyl side chain present in valsartan, retaining the tetrazole ring and biphenyl backbone .
Key reaction pathways :
-
Desulfurization of thioamide intermediates : During valsartan synthesis, sulfur-containing intermediates (e.g., thioamides) undergo desulfurization under alkaline conditions, yielding impurity I .
-
Hydrolytic cleavage : Basic hydrolysis of valsartan’s amide bond under conditions such as reflux with NaOH (1.2 equivalents in aqueous medium) generates impurity I .
Analytical Characterization
Impurity I is characterized using chromatographic and spectroscopic methods:
HPLC Parameters
Parameter | Value |
---|---|
Column | C18 (250 mm × 4.6 mm, 5 µm) |
Mobile phase | Acetonitrile:water:glacial acetic acid (500:500:1 v/v) |
Retention time (RT) | 3.0 minutes |
Detection wavelength | 230 nm |
Spectroscopic Data
Technique | Key Findings |
---|---|
LC-MS | [M+H]⁺ = m/z 381.2 |
¹H-NMR | δ 1.05 (d, 6H, -CH(CH₃)₂), δ 3.75 (s, 2H, -CH₂-) |
¹³C-NMR | δ 175.3 (COOH), δ 158.1 (tetrazole C) |
These data confirm the absence of the pentanoyl group and retention of the tetrazole moiety .
Stability and Degradation Behavior
Impurity I is stable under neutral and acidic conditions but degrades under:
-
Oxidative stress : Forms hydroxylated derivatives in the presence of H₂O₂.
-
Photolytic stress : UV irradiation at 254 nm generates secondary impurities via biphenyl ring oxidation .
Comparative Analysis with Related Impurities
Impurity | Structure | Formation Pathway | RT (min) |
---|---|---|---|
Impurity I | Desulfurization product | Alkaline hydrolysis | 3.0 |
Impurity K | Nitroso compound (V320) | Reaction with nitrous acid | 1.57 |
NDMA | N-Nitrosodimethylamine | Solvent degradation (DMF/DMAC) | 0.23 |
Impurity I is distinct from nitrosamine-related impurities (e.g., NDMA, V320) and poses no direct genotoxic risk .
Scientific Research Applications
2-(N-((2’-cyano-(1,1’-biphenyl)-4-yl)methyl)pentanamido)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-((2’-cyano-(1,1’-biphenyl)-4-yl)methyl)pentanamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Origin and Regulatory Impact :
- NDMA and NDEA were introduced during valsartan synthesis due to changes in manufacturing processes at Zhejiang Huahai Pharmaceuticals (ZHP) in 2012 .
- Regulatory agencies, including the FDA and EMA, mandated recalls after detecting NDMA and NDEA levels exceeding permissible limits (e.g., NDMA LOD: 0.05 ppm, LOQ: 0.3 ppm) .
- These impurities are linked to long-term cancer risks, prompting studies on patient exposure duration (mean: 167–269 days in the US and Canada) and shifts to alternative angiotensin receptor blockers (ARBs) .
Comparison with Similar Compounds
Nitrosamine impurities in valsartan share structural similarities but differ in toxicity, detection parameters, and regulatory thresholds. Below is a detailed comparison:
Structural and Chemical Properties
Impurity | Chemical Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
NDMA | N-Nitrosodimethylamine | C₂H₆N₂O | 74.08 | Two methyl groups attached to the nitroso moiety |
NDEA | N-Nitrosodiethylamine | C₄H₁₀N₂O | 102.14 | Two ethyl groups replacing methyl in NDMA |
NMBA | N-Nitroso-N-methylbutylamine | C₅H₁₁N₂O | 115.15 | Methyl and butyl substituents |
NEIPA | N-Nitrosoethylisopropylamine | C₅H₁₁N₂O | 115.15 | Ethyl and isopropyl groups |
Key Observations :
- Alkyl chain length and branching influence polarity and chromatographic behavior. For example, NDMA’s smaller size results in shorter HPLC retention times compared to NDEA .
- Adjustments to mobile phase pH (3.2 with formic acid) and composition (methanol-water-acetonitrile) were critical for resolving NMBA and NDBA peaks .
Analytical Detection and Quantification
A validated HPLC method (228 nm detection) separates six nitrosamines in valsartan with high precision (RSD <2%) and accuracy (recovery: 97–100%) . Key parameters include:
Impurity | Linearity Range (μg/mL) | Retention Time (min) | LOD (ppm) | LOQ (ppm) |
---|---|---|---|---|
NDMA | 0.05–2.0 | ~6.5 | 0.05 | 0.3 |
NDEA | 0.05–2.0 | ~8.2 | 0.02 | 0.1 |
NMBA | 0.05–2.0 | ~9.8 | 0.03 | 0.15 |
NDBA | 0.05–2.0 | ~14.0 | 0.04 | 0.2 |
Methodology Notes:
- GC-MS is also employed for volatile nitrosamines, offering complementary specificity .
- Solution stability tests confirmed impurities remain stable for 48 hours at 25°C, ensuring reliable analysis .
Toxicological Profiles
Epidemiological Insights :
- The FDA’s risk assessment models estimate NDMA intake >96 ng/day could increase cancer risk by 1 in 100,000 .
Regulatory and Manufacturing Implications
- Thresholds : Acceptable intake limits for NDMA and NDEA are set at 0.096 μg/day and 0.0265 μg/day, respectively .
- Process Controls: Manufacturers now implement stricter solvent controls and monitor reaction conditions to prevent nitrosamine formation .
- Global Recalls : Over 3.3 million patients in the US and Canada were exposed to recalled valsartan products, highlighting systemic quality control failures .
Biological Activity
Introduction
Valsartan, an angiotensin II receptor antagonist, is widely used for treating hypertension and heart failure. However, the discovery of impurities, particularly N-nitrosodimethylamine (NDMA), in valsartan formulations has raised significant concerns regarding their biological activity and potential health risks. This article delves into the biological activity of valsartan impurity I, focusing on NDMA, its formation, associated risks, and findings from various studies.
Structure and Formation
NDMA is a nitrosamine compound that can form during the synthesis of valsartan due to specific chemical reactions involving sodium nitrite and other reagents used in the manufacturing process. The impurity was first identified in 2018, leading to widespread recalls of valsartan products due to its classification as a probable human carcinogen .
Table 1: Key Characteristics of NDMA
Property | Description |
---|---|
Chemical Formula | C2H6N2O |
Molecular Weight | 74.08 g/mol |
Classification | Probable human carcinogen |
Common Sources | Processed meats, certain medications |
Carcinogenic Potential
The primary concern regarding NDMA is its potential carcinogenicity. Studies have indicated a slight increase in cancer risk among patients exposed to valsartan contaminated with NDMA. For instance, a study involving 1.4 million users found associations between NDMA exposure and increased risks of liver cancer and melanoma . The FDA estimated that if 8,000 individuals took the highest valsartan dose daily for four years, there could be one additional case of cancer among them .
NDMA acts by causing DNA damage through the formation of reactive intermediates that can lead to mutations. This mechanism is consistent with its classification as a carcinogen. The formation of NDMA during valsartan synthesis is thought to be linked to specific chemical pathways that are not adequately controlled during manufacturing .
Case Studies
Case Study 1: Cancer Risk Assessment
A comprehensive analysis conducted on patients using NDMA-contaminated valsartan revealed a marginally elevated risk for liver cancer. The study highlighted that long-term users and those from socioeconomically deprived backgrounds exhibited higher risks .
Case Study 2: Regulatory Response
Following the identification of NDMA in valsartan products, regulatory bodies like the FDA and EMA implemented strict testing protocols for nitrosamines in pharmaceuticals. This included reviewing manufacturing processes across various companies to identify contamination sources and improve safety measures .
Table 2: Summary of Key Research Studies
Analytical Methods for Detection
Recent advancements in analytical chemistry have improved the detection of NDMA in valsartan products. Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to quantify trace levels of NDMA and other nitrosamines effectively .
Table 3: Detection Methods for Nitrosamines in Valsartan
Method | Sensitivity | Recovery Rate (10 ppb) |
---|---|---|
GC-MS | High | 99% (NDMA) |
LC-MS/MS | Very High | 103% (NDEA) |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting nitrosamine impurities (e.g., NDMA) in valsartan formulations, and how are their reliability parameters assessed?
A reversed-phase HPLC method with UV detection (228 nm) is widely used for simultaneous quantification of six nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NDBA) in valsartan API and tablets. Critical validation parameters include:
- Linearity : Regression coefficients >0.9996 across 0.05–2.0 µg/mL ranges .
- Precision : Intra-day RSD <2% for retention time and peak area .
- Accuracy : Spike recovery rates of 97.61–100.16% in API and formulations .
- Robustness : Tolerates ±0.1 mL/min flow rate and ±2°C column temperature variations . GC-MS and LC-MS/MS are alternatives for trace-level NDMA detection, particularly in biological matrices or complex formulations .
Q. How can researchers structurally confirm nitrosamine impurities like NDMA in valsartan samples?
- Chromatographic co-elution : Compare retention times with certified reference materials (CRMs) under identical conditions (e.g., Sigma-Aldrich NDMA CRM) .
- Mass spectrometry : Use GC-MS or LC-MS/MS for molecular ion confirmation (e.g., NDMA: m/z 74.0480 for [M+H]⁺) and fragmentation patterns .
- Spectroscopic cross-validation : UV-Vis absorbance maxima (227–232 nm) align with nitrosamine chromophores .
Q. What regulatory thresholds and guidelines apply to nitrosamine impurities in valsartan products?
- Acceptable Intake (AI) : NDMA limit is 96 ng/day (EMA) and 96–260 ng/day (FDA), based on lifetime cancer risk models .
- ICH M7(R1) : Requires control of mutagenic impurities via staged testing (e.g., LC-MS for genotoxic nitrosamines) .
- USP <1469> : Specifies nitrosamine-specific method validation criteria, including LOQ ≤30% of AI .
Advanced Research Questions
Q. How should mobile phase composition be optimized to resolve co-eluting nitrosamines in HPLC methods?
- Ternary solvent systems : Methanol-water-acetonitrile (50:40:10 v/v/v) at pH 3.2 (adjusted with formic acid) resolves NMBA and valsartan peaks, reducing tailing and improving column efficiency .
- Gradient elution : Reduces valsartan retention time from 21 min to 12 min, enhancing throughput .
- Column selection : Polyphenylmethylsilicone (GC) or polar-embedded C18 (HPLC) phases improve separation of low-polarity nitrosamines .
Q. How can discrepancies in impurity recovery rates between API and tablet formulations be resolved during method validation?
- Matrix effect mitigation : Use matrix-matched calibration curves (e.g., spiking impurities into placebo tablet powder) to account for excipient interference .
- Extraction optimization : Sonication with methanol for 20 min improves NDMA recovery from tablet matrices vs. API .
- Statistical outlier analysis : Apply Grubbs’ test to identify anomalous recovery values (e.g., NDIPA: 97.80–99.60% in API vs. 98.70–99.46% in tablets) .
Q. What strategies enhance detection sensitivity for NDMA in complex pharmaceutical matrices?
- Pre-concentration techniques : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves LOQ to 0.005 µg/mL in GC-MS workflows .
- Derivatization : Pyrolysis-GC-MS with nitrosamine-specific derivatizing agents (e.g., HBr/acetic acid) enhances signal-to-noise ratios .
- High-resolution MS : Orbitrap-based LC-HRMS enables simultaneous quantification of multiple nitrosamines at sub-ppb levels .
Q. How do epidemiological studies reconcile short-term NDMA exposure data with long-term carcinogenic risk models?
- Cohort design : Retrospective studies (e.g., FDA Sentinel System) assess cancer incidence in patients exposed to recalled valsartan (mean duration: 167–269 days), showing no significant short-term risk (HR 1.02–1.15) .
- Toxicological extrapolation : Rodent bioassays estimate a 1:100,000 cancer risk per 96 ng/day NDMA exposure, requiring ≥10 years latency for clinical manifestation .
- Limitations : Confounding factors (e.g., concurrent carcinogen exposure) necessitate matched control groups in longitudinal studies .
Q. Methodological Considerations
Q. What experimental parameters ensure reliable long-term stability studies of nitrosamines in valsartan formulations?
- Forced degradation : Expose samples to 40°C/75% RH for 6 months; monitor impurity formation via stability-indicating HPLC .
- Solution stability : Working standards stored at 25°C for 48 hours show <1% variability in peak area, confirming method robustness .
- Container compatibility : Use amber glass vials to prevent nitrosamine photodegradation during storage .
Q. How should researchers design impurity profiling studies for valsartan under ICH Q3A/B guidelines?
- Thresholds : Report impurities ≥0.10% in API and ≥0.05% in formulations .
- Forced degradation : Stress samples with acid (0.1N HCl), base (0.1N NaOH), peroxide (3% H₂O₂), and light (1.2 million lux-hours) to identify degradation-related nitrosamines .
- Orthogonal method validation : Cross-validate HPLC-UV results with LC-MS/MS to rule out false positives .
Properties
IUPAC Name |
(2S)-2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-4-5-10-22(27)26(23(17(2)3)24(28)29)16-18-11-13-19(14-12-18)21-9-7-6-8-20(21)15-25/h6-9,11-14,17,23H,4-5,10,16H2,1-3H3,(H,28,29)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEKUWAESSKCLD-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@@H](C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166820 | |
Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443093-86-5 | |
Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443093-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(N-((2'-Cyano-(1,1'-biphenyl)-4-yl)methyl)pentanamido)-3-methylbutanoic acid, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443093865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(N-((2'-CYANO-(1,1'-BIPHENYL)-4-YL)METHYL)PENTANAMIDO)-3-METHYLBUTANOIC ACID, (2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH72U7Q76E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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